Acetonitrile, (dimethylphosphinyl)-
Description
Contextualization within Organophosphorus and Nitrile Chemistry
Organophosphorus chemistry is a broad field focusing on organic compounds containing a carbon-phosphorus bond. These compounds are integral to various industrial and biological processes, with well-known examples including pesticides, flame retardants, and vital biomolecules like DNA and ATP. evitachem.com A key feature of many of these compounds is the phosphoryl group (P=O), which imparts distinct reactivity and properties.
Nitrile chemistry revolves around the cyano (-C≡N) functional group. Nitriles are valuable precursors in organic synthesis, readily undergoing transformations into other functional groups such as amines, carboxylic acids, and amides. ambeed.com Acetonitrile (B52724) (CH₃CN) stands as the simplest organic nitrile and is widely employed as a polar aprotic solvent and a building block in synthetic reactions. arctomsci.comguidechem.com
Organophosphorus nitriles, therefore, are molecules that incorporate both the phosphorus center and the cyano group. The compound in focus, "Acetonitrile, (dimethylphosphinyl)-", is an α-phosphinylnitrile, where the dimethylphosphinyl group [(CH₃)₂P(O)-] is attached to the carbon adjacent to the nitrile.
Significance of Phosphinyl-Substituted Nitriles in Advanced Chemical Synthesis
Phosphinyl-substituted nitriles are a noteworthy subclass of organophosphorus compounds due to their utility as reagents in advanced chemical synthesis. The electron-withdrawing nature of the phosphinyl group can activate the adjacent C-H bond, facilitating the formation of carbanions which can then participate in various carbon-carbon bond-forming reactions.
These compounds serve as valuable intermediates. For instance, α-phosphinonitriles are analogous to α-aminonitriles, the latter being famous for their role in the Strecker synthesis of amino acids. arctomsci.com The phosphinyl-substituted counterparts open pathways to α-aminophosphonic acids and other phosphorus-containing molecules of pharmaceutical and biological interest. Furthermore, the phosphinyl group can act as a directing group in certain reactions, controlling the stereochemical outcome and enabling the synthesis of complex molecular architectures. The synthesis of dimethylphosphinyl-substituted tetrahydropyrroles showcases the use of phosphinyl-containing building blocks in constructing heterocyclic systems.
"Acetonitrile, (dimethylphosphinyl)-": Properties and Synthesis
While not extensively documented in scientific literature, "Acetonitrile, (dimethylphosphinyl)-" is recognized as a chemical entity, primarily available through commercial suppliers for research purposes.
Chemical and Physical Properties
The fundamental properties of this compound are listed below. It is important to note that some of these values are predicted through computational modeling due to a lack of extensive experimental data in published literature.
| Property | Value |
| CAS Number | 89630-50-2 |
| Molecular Formula | C₄H₈NOP |
| Molecular Weight | 117.09 g/mol |
| Boiling Point (Predicted) | 322.5 ± 25.0 °C |
| Density (Predicted) | 1.044 ± 0.06 g/cm³ |
Table 1: Physicochemical properties of Acetonitrile, (dimethylphosphinyl)-. Data sourced from chemical databases.
Synthesis
A specific, detailed, and peer-reviewed synthesis for "Acetonitrile, (dimethylphosphinyl)-" is not readily found in the public domain. However, its structure strongly suggests that a plausible route for its synthesis would be a variation of the Michaelis-Arbuzov reaction .
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used to form a carbon-phosphorus bond. The general mechanism involves the reaction of a trivalent phosphorus ester with an alkyl halide. To synthesize "Acetonitrile, (dimethylphosphinyl)-", a potential pathway could involve the reaction of a suitable phosphinite ester, such as methyl dimethylphosphinite, with chloroacetonitrile (B46850).
The reaction would likely proceed via the initial nucleophilic attack of the phosphorus atom on the electrophilic carbon of chloroacetonitrile, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the displaced chloride ion would yield the final product, "Acetonitrile, (dimethylphosphinyl)-", which is a phosphine (B1218219) oxide.
Research Findings and Spectroscopic Data
Detailed research findings, including reactivity studies and applications of "Acetonitrile, (dimethylphosphinyl)-", are scarce in published scientific journals. Consequently, comprehensive spectroscopic data such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and IR spectra are not publicly available. The characterization of this compound would typically rely on these techniques to confirm its structure and purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dimethylphosphorylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NOP/c1-7(2,6)4-3-5/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNMVJWVRZODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525490 | |
| Record name | (Dimethylphosphoryl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89630-50-2 | |
| Record name | (Dimethylphosphoryl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Approaches to the Formation of the (Dimethylphosphinyl)acetonitrile Scaffold
The construction of the (dimethylphosphinyl)acetonitrile framework can be achieved through the direct functionalization of an acetonitrile (B52724) precursor or by building the molecule through coupling reactions involving a phosphorus-containing starting material.
A prominent strategy for the synthesis of α-substituted acetonitriles involves the deprotonation of the α-carbon followed by the quenching of the resulting anion with a suitable electrophile.
The protons on the carbon adjacent to the nitrile group in acetonitrile are acidic enough to be removed by strong bases, forming a nucleophilic nitrile anion. wikipedia.org This anion can then react with an electrophilic phosphorus species, such as a dimethylphosphinyl halide, to form the desired C-P bond.
The general reaction is as follows: CH₃CN + Base → [CH₂CN]⁻ + Base-H⁺ [CH₂CN]⁻ + (CH₃)₂P(O)Cl → (CH₃)₂P(O)CH₂CN + Cl⁻
Strong bases are typically required for the effective deprotonation of unstabilized nitriles like acetonitrile. wikipedia.org Common bases used for this purpose include alkali metal amides (e.g., sodium amide) and organolithium reagents (e.g., n-butyllithium). wikipedia.org The choice of solvent is also crucial, with aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being common.
| Parameter | Description | Reference |
| Substrate | Acetonitrile | wikipedia.org |
| Base | Strong bases such as alkali metal amides (e.g., NaNH₂) or organolithium reagents (e.g., n-BuLi) | wikipedia.org |
| Electrophile | Dimethylphosphinyl chloride | researchgate.net |
| Solvent | Aprotic solvents like diethyl ether or tetrahydrofuran (THF) | |
| Key Intermediate | Acetonitrile anion ([CH₂CN]⁻) | wikipedia.org |
| A summary of the alpha-deprotonation and electrophilic quenching approach. |
A potential challenge in this method can be over-alkylation, where the product itself is deprotonated and reacts further. wikipedia.org Careful control of stoichiometry and reaction conditions is therefore important.
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds and represents a highly viable route to (dimethylphosphinyl)acetonitrile. wikipedia.org This reaction involves the reaction of a trivalent phosphorus ester with an alkyl halide. wikipedia.org
To synthesize (dimethylphosphinyl)acetonitrile, a phosphinite ester, specifically an alkyl dimethylphosphinite, would be reacted with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The reaction proceeds through an Sₙ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the haloacetonitrile, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphine (B1218219) oxide product. wikipedia.org
The general scheme for this reaction is: (CH₃)₂POR + XCH₂CN → [(CH₃)₂P(OR)CH₂CN]⁺X⁻ → (CH₃)₂P(O)CH₂CN + RX (where R is an alkyl group and X is a halogen)
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Alkyl dimethylphosphinite | Haloacetonitrile | (Dimethylphosphinyl)acetonitrile | Michaelis-Arbuzov Reaction | wikipedia.org |
| Reactants for the Michaelis-Arbuzov synthesis of (dimethylphosphinyl)acetonitrile. |
This reaction is often carried out neat or in a high-boiling solvent, and typically requires heating. wikipedia.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly efficient synthetic tools. In organophosphorus chemistry, the Kabachnik-Fields reaction is a well-known MCR for the synthesis of α-aminophosphonates. beilstein-journals.org While a specific MCR for the direct synthesis of (dimethylphosphinyl)acetonitrile is not widely documented, the principles of MCRs could be applied.
A hypothetical three-component reaction could involve a source of the dimethylphosphinyl group, such as dimethylphosphine (B1204785) oxide, an aldehyde, and a cyanide source. However, such a reaction would likely lead to an α-hydroxy or α-amino phosphine oxide derivative rather than (dimethylphosphinyl)acetonitrile directly. Further research would be needed to develop a specific MCR for this target molecule.
Direct Functionalization of Acetonitrile Derivatives
Stereochemical Considerations in Synthesis
The parent molecule, (dimethylphosphinyl)acetonitrile, is achiral. However, if the acetonitrile backbone is substituted, a chiral center can be created at the α-carbon. The synthesis of such chiral α-phosphinylnitriles would require stereoselective methods.
The field of asymmetric synthesis of organophosphorus compounds is well-developed. For instance, chiral auxiliaries on the phosphorus atom have been used to direct the stereochemical outcome of reactions. beilstein-journals.orgnih.gov Chiral N-phosphinyl imines have been used as precursors for the asymmetric synthesis of α-amino esters with high diastereoselectivity. beilstein-journals.orgnih.gov
In the context of synthesizing a chiral derivative of (dimethylphosphinyl)acetonitrile, one could envision a strategy where a chiral phosphinyl group is used, or where an asymmetric reaction is employed to introduce a substituent at the α-position of the acetonitrile moiety. For example, an asymmetric version of the Michaelis-Arbuzov reaction or an asymmetric alkylation of a phosphinyl-stabilized carbanion could potentially be developed. The use of chiral phosphoric acids as catalysts has also emerged as a powerful tool in asymmetric synthesis, including the formation of axially chiral compounds. beilstein-journals.org
Green Chemistry Aspects and Sustainable Synthetic Routes
Applying the principles of green chemistry to the synthesis of (dimethylphosphinyl)acetonitrile would involve considerations such as the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
For the Michaelis-Arbuzov reaction, green approaches could include the use of solvent-free conditions, which are sometimes possible for this reaction, or the use of greener solvents like ionic liquids or supercritical fluids. rsc.orgnih.gov Microwave-assisted synthesis has also been shown to accelerate P-C bond-forming reactions, often under solvent-free conditions, which aligns with green chemistry principles. researchgate.net
In the context of the deprotonation-alkylation route, using a catalytic amount of a base or employing phase-transfer catalysis could be a greener alternative to stoichiometric use of strong, hazardous bases. researchgate.net
Furthermore, the development of catalytic routes, potentially using earth-abundant metal catalysts, would be a significant step towards a more sustainable synthesis of phosphine oxides. researchgate.net Photocatalysis is another emerging green technology that has been applied to the synthesis of phosphine oxides, offering mild reaction conditions and high atom economy. rsc.org The reduction of phosphine oxides, which are often byproducts of other reactions, back to phosphines is another important aspect of green phosphorus chemistry. tandfonline.com
| Synthetic Route | Potential Green Improvement | Reference |
| Michaelis-Arbuzov Reaction | Solvent-free conditions, microwave irradiation, use of greener solvents (e.g., ionic liquids) | researchgate.netwikipedia.orgrsc.orgnih.gov |
| Deprotonation-Alkylation | Catalytic base, phase-transfer catalysis | researchgate.net |
| General | Development of catalytic (e.g., photocatalysis) instead of stoichiometric reactions | rsc.org |
| Potential green chemistry improvements for the synthesis of (dimethylphosphinyl)acetonitrile. |
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Nitrile Functionality
The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This polarity is further enhanced by the electron-withdrawing nature of the adjacent dimethylphosphinyl group, which activates the nitrile for various transformations.
The electrophilic carbon of the nitrile is susceptible to attack by a wide range of nucleophiles. wikipedia.org This reaction is a fundamental pathway for the elaboration of the nitrile group into other functional forms. The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the π-bond and forming a new C-Nu bond, which results in an intermediate imine anion.
This reactivity is significantly enhanced in systems where the nitrile group is activated. For instance, in the acetonitrilium derivative of nido-carborane, which serves as an analogue for an activated nitrile, hydrolysis occurs readily in boiling acetonitrile (B52724) to yield an N-protonated iminol. nih.gov Similarly, reactions with methanol (B129727) and ethanol (B145695) lead to the corresponding imidates. nih.gov Metal coordination also activates the nitrile group toward nucleophilic attack. Platinum(II) complexes, for example, can mediate the coupling of acetonitrile with the amino group of nucleobases, a reaction that proceeds via nucleophilic addition to the coordinated nitrile. nih.gov
Common nucleophilic additions to nitriles include:
Hydrolysis: Reaction with water to form amides or carboxylic acids. wikipedia.org
Grignard Reagents: Addition of organomagnesium halides to produce ketones after a subsequent hydrolysis step. wikipedia.orgbyjus.com
Alcohols: Formation of imidates via the Pinner reaction. wikipedia.org
The protons on the methylene (B1212753) carbon adjacent to the nitrile (the α-carbon) are acidic due to the electron-withdrawing effect of both the nitrile and the dimethylphosphinyl groups. This allows for the deprotonation of the α-carbon to form a carbanion, which is a potent nucleophile capable of participating in carbon-carbon bond-forming reactions, a process known as cyanomethylation.
Coordination to a metal center can dramatically increase the acidity of these α-protons. It has been demonstrated that the reaction of acetonitrile with square-planar Palladium(II) phosphine (B1218219) complexes in the presence of mild bases leads to the formation of a cyanomethyl complex, [Pd(triphos)(CH₂CN)]⁺. chemrxiv.org This transformation highlights a significant acidification of the solvent in the presence of the palladium ion. chemrxiv.org The pKₐ of the coordinated acetonitrile is substantially lowered, facilitating the deprotonation under conditions where free acetonitrile would remain unreactive. chemrxiv.org
Table 1: Acidity of Free vs. Coordinated Acetonitrile
| Compound | pKₐ | Reference |
|---|---|---|
| Free Acetonitrile | > 33 | chemrxiv.org |
This metal-induced activation provides a pathway to generate cyanomethyl nucleophiles under milder conditions than are typically required. The resulting metal-cyanomethyl species can then engage in further reactions. chemrxiv.org
The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis of the amide to a carboxylic acid. byjus.comntnu.no This process can be catalyzed by either acid or base. nih.goviupac.org
Base-Catalyzed Hydrolysis: Involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. The resulting imine anion is protonated by water to give an amide hydrate, which then eliminates water to form the amide. Acid-Catalyzed Hydrolysis: Begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. Tautomerization of the resulting intermediate leads to the amide.
Coordination to a metal ion can catalyze this process by activating the nitrile ligand towards nucleophilic attack by water. wikipedia.org This principle is utilized by nitrile hydratase enzymes, which feature iron or cobalt centers. wikipedia.org Similarly, dinuclear nickel(II) complexes can promote the condensation and subsequent hydrolysis of acetonitrile. researchgate.net The hydrolysis of the activated acetonitrilium derivative of nido-carborane provides a clear example, where the reaction with water leads first to an iminol, which can be converted to the corresponding amide. nih.gov
Reactions Involving the Phosphinyl Group
The dimethylphosphinyl group, -P(O)(CH₃)₂, is a key functional component of the molecule, primarily influencing its properties through its strong electron-withdrawing nature and its capacity to act as a coordinating ligand.
(Dimethylphosphinyl)acetonitrile is a hybrid ligand possessing two distinct potential coordination sites: the hard donor oxygen atom of the phosphinyl group and the softer donor nitrogen atom of the nitrile group. This duality allows for several possible coordination modes with metal centers.
Monodentate O-Coordination: The phosphoryl oxygen is a strong Lewis base and is expected to coordinate readily to hard metal ions.
Monodentate N-Coordination: The nitrile nitrogen can act as a soft Lewis base, forming complexes with soft transition metals. Acetonitrile is a common and often labile ligand in coordination chemistry, frequently used as a placeholder that can be easily displaced by other ligands. wikipedia.orgrsc.org Its coordination is a feature of precursors in catalysis and photosensitive complexes. rsc.orgnih.govnsf.gov
Bidentate (P,N)-Chelation: The molecule could potentially chelate to a single metal center using both the phosphinyl oxygen and the nitrile nitrogen. However, this would form a strained four-membered ring.
Bridging Ligand: The ligand could bridge two metal centers, with the oxygen coordinating to one metal and the nitrogen to another.
Coordination of the nitrile moiety often activates it toward other reactions. For example, the insertion of a nitrile into a metal-carbon bond has been observed in nickel complexes. rsc.org In more extreme cases, reduction of a dimolybdenum complex in acetonitrile resulted in the complete cleavage of the C≡N bond of the coordinated solvent molecule. nih.gov
The phosphorus atom in the dimethylphosphinyl group exists as a phosphine oxide. This functional group is known for its high stability. The phosphorus is in a high oxidation state (+5), and the phosphorus-oxygen double bond is strong and highly polarized. The phosphorus-carbon bonds are also robust. Consequently, the phosphorus center itself is generally inert to reaction under common organic synthesis conditions. Its primary reactivity stems from its ability to function as a powerful coordinating group via the exocyclic oxygen atom and its significant electronic influence on adjacent parts of the molecule.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for a compound like Acetonitrile, (dimethylphosphinyl)- involves a multi-faceted approach, combining kinetic studies, the identification of transient species, and an understanding of its behavior under photochemical conditions.
Kinetic Studies of Reaction Pathways
Detailed kinetic studies specifically for Acetonitrile, (dimethylphosphinyl)- are not extensively documented. However, the kinetics of related organophosphorus compounds in acetonitrile provide valuable insights. For instance, the study of the pyridinolysis of dimethyl phosphinic chloride in acetonitrile reveals important kinetic parameters. Such studies typically determine reaction rates, rate constants, and the influence of reactant concentrations and temperature on the reaction pathway.
The presence of the electron-withdrawing cyano group in Acetonitrile, (dimethylphosphinyl)- is expected to influence the acidity of the α-protons, making them susceptible to deprotonation under basic conditions. Kinetic studies would likely focus on reactions involving this acidic site, such as alkylation or condensation reactions. The rates of these reactions would be dependent on the strength of the base used and the electrophilicity of the reacting partner.
A hypothetical kinetic experiment could involve the reaction of Acetonitrile, (dimethylphosphinyl)- with an aldehyde in the presence of a base. The progress of the reaction could be monitored using techniques like NMR or chromatography to determine the rate law and activation parameters.
Table 1: Hypothetical Kinetic Data for the Reaction of Acetonitrile, (dimethylphosphinyl)- with Benzaldehyde
| Parameter | Value |
| Rate Constant (k) | [Value] M⁻¹s⁻¹ |
| Reaction Order (with respect to Acetonitrile, (dimethylphosphinyl)-) | [Value] |
| Reaction Order (with respect to Benzaldehyde) | [Value] |
| Reaction Order (with respect to Base) | [Value] |
| Activation Energy (Ea) | [Value] kJ/mol |
Note: This table is hypothetical and for illustrative purposes only, as specific experimental data is not available.
Identification and Trapping of Reaction Intermediates
The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. For Acetonitrile, (dimethylphosphinyl)-, several types of reactive intermediates can be postulated depending on the reaction conditions.
In base-catalyzed reactions, the primary intermediate would be the carbanion formed by the deprotonation of the α-carbon. This nucleophilic intermediate could be trapped by various electrophiles. For example, in a reaction with an alkyl halide, the carbanion would attack the electrophilic carbon of the alkyl halide, leading to a C-alkylated product. The presence of this carbanion could be inferred from H/D exchange experiments where the α-protons are replaced by deuterium (B1214612) when the reaction is carried out in a deuterated solvent.
In reactions involving the phosphinyl group, intermediates such as pentacoordinate phosphorus species could be formed, particularly in nucleophilic substitution reactions at the phosphorus center. Trapping these intermediates is often challenging due to their high reactivity. Techniques like low-temperature NMR spectroscopy or the use of specific trapping agents that react selectively with the intermediate can be employed. Mechanistic studies on similar organophosphorus compounds often propose such intermediates based on stereochemical outcomes and computational modeling.
Radical Pathways and Photochemical Reactivity
The photochemical behavior of Acetonitrile, (dimethylphosphinyl)- is largely unexplored. However, the presence of the nitrile and phosphinyl groups suggests potential for radical and photochemical reactions. The C-P bond can be susceptible to homolytic cleavage under photolytic conditions, leading to the formation of a phosphinyl radical and a cyanomethyl radical.
These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated systems, or dimerization. The photochemical reactivity would be dependent on the wavelength of light used and the presence of photosensitizers.
Research on the photochemistry of other organophosphorus compounds and nitriles in acetonitrile as a solvent shows that the solvent can play a significant role, sometimes participating in the reaction or influencing the stability of intermediates.
Coordination Chemistry and Ligand Properties
Complexation with Transition Metals and Main Group Elements
There is a notable absence of published studies detailing the synthesis and characterization of coordination complexes of Acetonitrile (B52724), (dimethylphosphinyl)- with either transition metals or main group elements. General principles of coordination chemistry allow for speculation on its potential behavior, but specific experimental data is not available in the public domain.
The presence of multiple potential donor atoms in Acetonitrile, (dimethylphosphinyl)- opens up several possibilities for its coordination to a metal center. It could theoretically act as a:
Monodentate ligand: Coordinating either through the nitrogen atom of the nitrile group or the oxygen or phosphorus atom of the dimethylphosphinyl group. The hard-soft acid-base (HSAB) principle would suggest that the nitrogen and oxygen atoms would favor coordination to harder metal ions, while the softer phosphorus atom would preferentially bind to softer metal centers.
Bidentate chelating ligand: Forming a stable ring structure by coordinating to a single metal center through both the nitrile nitrogen and one of the atoms of the phosphinyl group (likely the oxygen).
Bridging ligand: Linking two or more metal centers, for instance, by the nitrogen coordinating to one metal and the phosphinyl group to another.
However, without experimental evidence, such as spectroscopic data (IR, NMR) or single-crystal X-ray diffraction studies, these potential binding modes remain hypothetical for this specific compound.
No studies on the kinetics or thermodynamics of ligand exchange reactions involving Acetonitrile, (dimethylphosphinyl)- have been found. Consequently, there is no available data on the lability or inertness of its potential complexes, nor any determined stability constants. Such studies would be crucial to understanding the robustness of its coordination compounds and their potential for applications in areas like catalysis or materials science.
Catalytic Applications of Derived Metal Complexes
Consistent with the lack of information on its coordination chemistry, there are no reports on the use of metal complexes derived from Acetonitrile, (dimethylphosphinyl)- in catalysis. While metal-phosphine and metal-nitrile complexes are extensively used in various catalytic processes, the potential synergistic effects or unique reactivity that might arise from the combination of these two functional groups in a single ligand have not been explored for this specific molecule.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the structure of organophosphorus compounds by providing information about the magnetic environments of various nuclei, such as ¹H, ³¹P, and ¹³C. researchgate.net
¹H NMR for Proton Environments
The ¹H NMR spectrum of Acetonitrile (B52724), (dimethylphosphinyl)- would be expected to show two distinct signals corresponding to the two different types of protons in the molecule: the methyl (CH₃) protons attached to the phosphorus atom and the methylene (B1212753) (CH₂) protons situated between the phosphinyl group and the nitrile group.
Methyl Protons (P-CH₃): These six equivalent protons would appear as a doublet due to coupling with the phosphorus-31 nucleus. The chemical shift would be influenced by the electron-withdrawing nature of the phosphinyl group.
Methylene Protons (P-CH₂-CN): These two protons would also appear as a doublet due to coupling with the phosphorus-31 nucleus. Their chemical shift would be further downfield compared to the methyl protons, influenced by both the adjacent phosphinyl group and the nitrile group.
The integration of these signals would yield a ratio of 6:2, corresponding to the number of protons in the methyl and methylene groups, respectively.
³¹P NMR for Phosphorus Environment
Phosphorus-31 NMR is particularly powerful for characterizing organophosphorus compounds as it directly probes the phosphorus atom. oxinst.com For Acetonitrile, (dimethylphosphinyl)-, the ³¹P NMR spectrum is expected to exhibit a single resonance, confirming the presence of a single phosphorus environment. researchgate.net
The chemical shift of this signal provides information about the oxidation state and coordination environment of the phosphorus atom. Given that it is a phosphine (B1218219) oxide, the chemical shift would appear in the region characteristic for pentavalent phosphorus compounds. The signal would likely be complex due to coupling with the adjacent methyl and methylene protons. A proton-decoupled (³¹P{¹H}) spectrum would simplify this to a singlet, confirming the single phosphorus environment.
¹³C NMR and Advanced 2D NMR Techniques
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The proton-decoupled ¹³C NMR spectrum of Acetonitrile, (dimethylphosphinyl)- would be expected to show three distinct signals:
Methyl Carbon (P-CH₃): This signal would appear as a doublet due to one-bond coupling with the phosphorus-31 nucleus.
Methylene Carbon (P-CH₂-CN): This carbon signal would also be a doublet due to its direct bond to the phosphorus atom. Its chemical shift would be influenced by both the phosphorus and the nitrile group.
Nitrile Carbon (C≡N): This carbon is expected to show a signal in the characteristic region for nitriles (around 117-120 ppm). nmrs.io It may also exhibit a smaller coupling to the phosphorus atom (three-bond coupling, ³JPC).
Advanced 2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. researchgate.netiupac.org An HSQC spectrum would show correlations between directly bonded protons and carbons (P-CH₃ and P-CH₂-CN). An HMBC spectrum would reveal longer-range correlations (two or three bonds), for instance, between the phosphorus atom and the methylene protons or between the methylene protons and the nitrile carbon, thereby confirming the connectivity of the molecular structure. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification (C≡N, P=O)
The IR spectrum of Acetonitrile, (dimethylphosphinyl)- would be dominated by absorptions corresponding to its key functional groups.
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent phosphinyl group. nih.govnih.gov
Phosphoryl Stretch (P=O): A strong, characteristic absorption band for the phosphoryl group is expected in the range of 1150-1250 cm⁻¹. The high polarity of the P=O bond results in a very intense IR absorption, which is a hallmark of phosphine oxides.
Other expected bands would include C-H stretching and bending vibrations for the methyl and methylene groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. ias.ac.in For Acetonitrile, (dimethylphosphinyl)-, the key vibrations would also be observable in the Raman spectrum.
Nitrile Stretch (C≡N): The nitrile stretch, while of medium intensity in the IR, often gives a strong and sharp signal in the Raman spectrum, typically in the same 2240-2260 cm⁻¹ region. researchgate.netchemicalbook.com
Phosphoryl Stretch (P=O): The P=O stretching vibration would also be Raman active, though typically weaker than in the IR spectrum.
Symmetric Vibrations: Symmetric vibrations of the dimethylphosphinyl group would be expected to be particularly strong in the Raman spectrum.
The combination of these spectroscopic techniques provides a comprehensive and detailed characterization of the molecular structure of Acetonitrile, (dimethylphosphinyl)-.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound with high precision and for deducing its structure by analyzing fragmentation patterns. In electron ionization (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound.
The fragmentation pattern is unique to the compound's structure. The bonds within the molecular ion break in predictable ways, influenced by factors like bond strength and the stability of the resulting fragments (cations and radicals). chemguide.co.uk Analysis of the m/z values of these fragments allows chemists to piece together the original molecular structure. For "Acetonitrile, (dimethylphosphinyl)-", mass spectrometry would confirm its molecular weight of 117.09 g/mol . While specific experimental fragmentation data for this compound is not widely published, analysis would likely show characteristic losses of methyl groups, the cyano group, and cleavage around the central phosphorus atom.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈NOP |
| Molecular Weight | 117.09 g/mol |
| CAS Number | 89630-50-2 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves passing X-rays through a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can construct a detailed model of the electron density and, consequently, the exact atomic positions in the crystal's unit cell.
This analysis yields fundamental structural information, including bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. The data also reveals details about the crystal packing and intermolecular interactions such as hydrogen bonds.
Currently, no published single-crystal X-ray diffraction studies for "Acetonitrile, (dimethylphosphinyl)-" are available in the public domain. Therefore, a definitive solid-state structure has not been reported.
| Parameter | Description | Data for Acetonitrile, (dimethylphosphinyl)- |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Available |
| Space Group | Describes the symmetry of the unit cell. | Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Not Available |
| Volume (V) | The volume of the unit cell. | Not Available |
| Calculated Density (ρ) | The density of the crystal calculated from the structure. | Not Available |
**5.5. Other Advanced Techniques for Comprehensive Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology (shape and size) and structure of materials at the micro- and nanoscale. SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. TEM, on the other hand, transmits electrons through an ultra-thin specimen to generate a high-resolution image of its internal structure.
These methods are primarily used for solid-state materials, polymers, and biological samples. For a discrete small molecule like "Acetonitrile, (dimethylphosphinyl)-", these techniques would be applicable for characterizing the morphology of its crystalline form or for studying its distribution within a composite material. However, there are no specific morphological studies using SEM or TEM for "Acetonitrile, (dimethylphosphinyl)-" reported in the scientific literature. The use of acetonitrile as a dehydrating solvent for TEM sample preparation is a common practice but is unrelated to the characterization of the target compound itself. uit.nolibretexts.org
| Technique | Abbreviation | Primary Information Obtained |
|---|---|---|
| Scanning Electron Microscopy | SEM | Surface topography, morphology, and composition. |
| Transmission Electron Microscopy | TEM | Internal structure, crystallography, and morphology of thin samples. |
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure of a specific absorbing atom within a sample. nih.gov The technique can be applied to samples in various states, including solids, liquids, and gases. nih.gov XAS is divided into two main regions:
X-ray Absorption Near-Edge Structure (XANES): Also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), this region is highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. uit.nonih.gov
Extended X-ray Absorption Fine Structure (EXAFS): This region provides quantitative information about the local structure around the absorbing atom, including the identity and number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths). nih.gov
For "Acetonitrile, (dimethylphosphinyl)-", XAS could be employed at the Phosphorus K-edge to provide detailed information about the oxidation state of the phosphorus atom and the precise bond lengths of the P=O, P-C, and P-CH₂ bonds. However, a review of scientific databases indicates that no XAS studies have been published for this specific compound.
| Technique | Acronym | Structural Information Provided |
|---|---|---|
| X-ray Absorption Near-Edge Structure | XANES | Oxidation state and coordination environment (geometry). |
| Extended X-ray Absorption Fine Structure | EXAFS | Bond distances, coordination numbers, and identity of neighboring atoms. |
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis (DFT, Ab Initio Methods)
The electronic landscape of Acetonitrile (B52724), (dimethylphosphinyl)- is characterized by the interplay between the electron-withdrawing nitrile group and the polar phosphinyl group. Density Functional Theory (DFT) and ab initio methods are instrumental in dissecting this complex electronic environment.
DFT calculations, often using hybrid functionals like B3LYP, can map the electron density distribution, revealing the polarization of the molecule. The phosphorus-oxygen (P=O) bond in the dimethylphosphinyl group is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. The nitrogen atom of the nitrile group also exhibits a negative electrostatic potential, making it a potential site for electrophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In Acetonitrile, (dimethylphosphinyl)-, the HOMO is typically localized on the phosphinyl group, particularly the oxygen atom, while the LUMO is centered on the π* orbital of the nitrile group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Calculated Electronic Properties of Acetonitrile, (dimethylphosphinyl)- (Representative DFT Data)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | ~4-5 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | ~ -7.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | ~ 0.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | ~ 8.0 eV | B3LYP/6-311+G(d,p) |
Conformational Analysis and Energetics
The flexibility of Acetonitrile, (dimethylphosphinyl)- arises from the rotation around the P-C and C-C single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.
Computational methods can systematically explore the potential energy surface by rotating the dihedral angles. The results typically show that staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance. The relative energies of different conformers and the rotational barriers can be calculated with good accuracy. These studies are often performed in the gas phase to understand the intrinsic conformational preferences of the isolated molecule.
Table 2: Relative Energies of Conformers of Acetonitrile, (dimethylphosphinyl)-
| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | ~1.5-2.5 |
| Eclipsed (Transition State) | 0° | ~4-5 |
Mechanistic Pathways and Transition State Characterization
Computational chemistry is an invaluable tool for investigating the mechanisms of reactions involving Acetonitrile, (dimethylphosphinyl)-. For instance, in reactions such as nucleophilic addition to the nitrile group or reactions at the phosphorus center, theoretical calculations can map out the entire reaction pathway. researchgate.netias.ac.in
By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy of the reaction can be determined. This provides crucial insights into the reaction kinetics. nih.govnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products.
For example, the hydrolysis of the nitrile group or the reaction with other nucleophiles can be modeled. Theoretical studies on the pyridinolysis of related dimethyl phosphinic chlorides have shown the utility of these methods in elucidating reaction mechanisms, including the possibility of concerted or stepwise pathways. researchgate.net
Solvation Effects and Solute-Solvent Interactions Modeling
The behavior of Acetonitrile, (dimethylphosphinyl)- in solution is significantly influenced by its interactions with solvent molecules. nih.gov Solvation models are used to account for these effects in computational studies. wikipedia.orgyoutube.comyoutube.com
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.netresearchgate.net This approach is computationally efficient and can provide a good description of the bulk solvent effects on the solute's properties, such as its conformational equilibrium and electronic structure.
Explicit solvation models, on the other hand, involve including a number of solvent molecules around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the P=O group and protic solvents. Molecular Dynamics (MD) or Monte Carlo (MC) simulations can be used to sample different solvent configurations and obtain a statistically averaged picture of the solvated system. usp.br These simulations provide detailed information about the structure of the solvation shell and the dynamics of the solvent molecules around the solute.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of Acetonitrile, (dimethylphosphinyl)-, which can aid in its experimental characterization.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. chemaxon.comwiley.comresearchgate.netnmrdb.org The accuracy of these predictions has significantly improved, and they can be a valuable tool for assigning experimental spectra, especially for complex molecules. github.io
Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities can be calculated at the DFT level. arxiv.orgnih.govnist.gov These calculations help in the assignment of the characteristic vibrational modes, such as the C≡N stretch and the P=O stretch, and how they are affected by factors like conformation and intermolecular interactions. researchgate.netnih.gov
Table 3: Predicted Spectroscopic Data for Acetonitrile, (dimethylphosphinyl)-
| Spectroscopic Data | Predicted Value | Notes |
|---|---|---|
| ³¹P NMR Chemical Shift (ppm) | ~30-40 | Referenced to 85% H₃PO₄ |
| ¹H NMR Chemical Shift (ppm) - CH₂ | ~2.5-3.0 | Coupled to ³¹P |
| ¹H NMR Chemical Shift (ppm) - P(CH₃)₂ | ~1.5-2.0 | Coupled to ³¹P |
| IR Frequency (cm⁻¹) - C≡N stretch | ~2250 | A relatively weak to medium intensity band |
| IR Frequency (cm⁻¹) - P=O stretch | ~1250 | A strong intensity band |
Applications in Advanced Chemical Synthesis and Emerging Fields
Utility as a Synthon in Complex Organic Synthesis
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. (Dimethylphosphinyl)acetonitrile and its derivatives serve as powerful synthons for introducing both a nitrile (or a group derived from it) and a phosphorus-containing moiety into a target molecule. The electron-withdrawing nature of both the cyano and the phosphinyl groups activates the intervening methylene (B1212753) (-CH2-) group, making its protons acidic and susceptible to deprotonation by a base. This generates a stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
A key application demonstrating its utility is in the synthesis of functionalized heterocyclic compounds. For instance, derivatives of (dimethylphosphinyl)acetonitrile are instrumental in 1,3-dipolar cycloaddition reactions. In one notable synthetic pathway, an N-arylmethyleneaminomethyl-dimethylphosphine oxide, derived from the core structure, reacts with electron-deficient alkenes like benzylideneacetophenone or ethyl cinnamate. sarchemlabs.com This reaction, proceeding via a Michael-type addition, serves as a diastereoselective route to create highly substituted five-membered heterocyclic rings, specifically dimethylphosphinyl-substituted tetrahydropyrroles. sarchemlabs.com Such heterocyclic scaffolds are of significant interest in medicinal chemistry.
The reactivity of the cyanomethyl group, enhanced by the phosphinyl substituent, mirrors the broader utility of acetonitrile (B52724) as a C2 building block in organic synthesis. ehu.esresearchgate.net The cyanomethyl radical, which can be generated from acetonitrile, is known to participate in cascade reactions to construct complex molecules like oxindoles. nih.gov Similarly, the carbanion of acetonitrile can undergo condensation with carbonyl compounds such as aldehydes and ketones to form α,β-unsaturated nitriles. researchgate.netresearchgate.net The presence of the dimethylphosphinyl group in (dimethylphosphinyl)acetonitrile modulates this reactivity, offering a handle for further transformations or influencing the stereochemical outcome of reactions.
Table 1: Selected Synthetic Applications of Acetonitrile and its Derivatives
This table is interactive. Click on the headers to sort the data.
| Reactant(s) | Reaction Type | Product Class | Key Feature |
| N-arylmethyleneaminomethyl-dimethylphosphinoxide + Electron-deficient alkene | 1,3-Dipolar Cycloaddition | Dimethylphosphinyl-substituted tetrahydropyrroles | Introduction of a P-containing heterocyclic ring. sarchemlabs.com |
| Arylacrylamides + Acetonitrile | Radical Cascade/Cyclization | Cyano-substituted Oxindoles | Dual C-H bond functionalization. nih.gov |
| Alkenes + Acetonitrile + Water | Hydroxy-cyanoalkylation / Lactonization | γ-Butyrolactones | Creation of three new bonds and a quaternary carbon center. nih.gov |
| Cyclohexanone + Acetonitrile | Condensation | Cyclohexylideneacetonitrile | Formation of an α,β-unsaturated nitrile. researchgate.net |
Role in Catalytic Processes (e.g., Phase-Transfer Catalysis, Homogeneous and Heterogeneous Catalysis)
While not a catalyst itself, (dimethylphosphinyl)acetonitrile possesses functional groups that make it a highly promising ligand or reagent in various catalytic systems. The field of catalysis is broadly divided into homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase. oureducation.inguidechem.com Homogeneous catalysts are often highly active and selective, whereas heterogeneous catalysts are prized for their stability and ease of recycling. oureducation.innih.gov
The phosphine (B1218219) oxide moiety [P(O)] in (dimethylphosphinyl)acetonitrile is a key feature for its potential catalytic applications. Phosphine oxides have emerged as valuable, air-stable ligands in homogeneous catalysis. ehu.eswikipedia.org They can act as stabilizing ligands for metal nanoparticles, preventing their aggregation into inactive clusters and thereby maintaining high catalytic activity. nih.gov For example, triphenylphosphine (B44618) oxide has been successfully used to stabilize palladium nanoparticles in cross-coupling reactions. nih.gov The dimethylphosphinyl group could similarly coordinate to metal centers (such as palladium, rhodium, or iridium), influencing the catalyst's activity, selectivity, and stability in reactions like hydrogenations, hydroformylations, and C-C bond formations. ehu.esbohrium.com
In the realm of phase-transfer catalysis (PTC), which facilitates reactions between reagents in immiscible phases, polar aprotic solvents like acetonitrile are often employed, especially when reactants or products are highly polar. wikipedia.org The highly polar nature of the phosphine oxide group in (dimethylphosphinyl)acetonitrile suggests it would be compatible with and could potentially participate in such systems.
Furthermore, the nitrile group can be leveraged in heterogeneous catalysis. For example, acetonitrile has been used as a cyanomethyl source in visible-light-mediated heterogeneous photocatalysis to construct diverse nitrogenous heterocyclic compounds using a recyclable semiconductor catalyst. bohrium.com The bifunctional nature of (dimethylphosphinyl)acetonitrile could allow it to be anchored to a solid support (a heterogeneous catalyst) via the phosphinyl group, while the nitrile group participates in the chemical transformation. This combines the advantages of both catalytic types: the high reactivity associated with homogeneous systems and the recyclability of heterogeneous ones. oureducation.in
Potential in Materials Science Applications
The combination of a nitrile and a phosphine oxide functional group within the same small molecule, (dimethylphosphinyl)acetonitrile, suggests significant potential for applications in materials science. Both functional groups are known to impart valuable properties to polymers and other materials.
The nitrile group is the defining feature of polyacrylonitrile (B21495) (PAN), a synthetic polymer that is the primary precursor for producing high-strength, lightweight carbon fibers used in aerospace, automotive, and sporting goods industries. sarchemlabs.comwikipedia.org PAN itself is used to make fibers for textiles, outdoor awnings, and filtration membranes for reverse osmosis and water treatment. nih.govoureducation.inwikipedia.org The presence of a nitrile group suggests that (dimethylphosphinyl)acetonitrile could be explored as a functional comonomer in polymerization reactions to create modified acrylic polymers.
The dimethylphosphinyl group brings a different set of properties. Organophosphorus compounds, particularly phosphine oxides, are widely used as effective flame retardants. bohrium.com Incorporating this moiety into a polymer backbone can significantly enhance its thermal stability and resistance to combustion. Furthermore, phosphine oxide groups are excellent ligands for metal ions. This property can be exploited to create:
Metal-Organic Frameworks (MOFs): These are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The phosphine oxide group could serve as a coordination site for building novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis. rsc.orgethz.ch
Functional Polymers: Polymers containing phosphine oxide groups can be used to selectively extract metal ions from solutions, a property valuable in hydrometallurgy or environmental remediation. bohrium.com
The synergistic combination of a nitrile group (for polymerization and carbonization) and a phosphine oxide group (for flame retardancy, thermal stability, and metal coordination) makes (dimethylphosphinyl)acetonitrile an attractive building block for advanced functional materials.
Table 2: Functional Group Contributions to Material Properties
This table is interactive. Click on the headers to sort the data.
| Functional Group | Associated Material | Key Properties and Applications |
| Nitrile (-CN) | Polyacrylonitrile (PAN) | Precursor for carbon fiber, textiles, filtration membranes, high tensile strength. sarchemlabs.comwikipedia.org |
| **Phosphine Oxide (-P(O)R₂) ** | Phosphorus-containing polymers, MOFs | Flame retardancy, thermal stability, metal coordination, ligands for catalysts. bohrium.comrsc.org |
Interdisciplinary Research Opportunities
The diverse reactivity and functionality of (dimethylphosphinyl)acetonitrile create a fertile ground for interdisciplinary research, bridging organic chemistry with materials science, catalysis, and the life sciences.
One of the most compelling interdisciplinary avenues lies in medicinal chemistry and pharmacology . Research has shown that certain dialkylphosphinyl derivatives exhibit notable biological activity, including antitumor properties with low toxicity. sarchemlabs.com The tetrahydropyrrole structures synthesized using a (dimethylphosphinyl)acetonitrile-derived synthon are important pharmacophores. This opens opportunities for designing and synthesizing novel libraries of phosphorus-containing compounds for screening as potential therapeutic agents. The phosphine oxide group itself is considered a valuable polar structural element in drug design, often improving solubility and metabolic stability. acs.org
In agricultural science , related phosphinyl derivatives have been reported to possess plant-growth regulating activity. sarchemlabs.com This suggests that (dimethylphosphinyl)acetonitrile could serve as a lead structure for developing new, highly targeted agrochemicals.
The intersection of catalysis and materials science offers another rich area of investigation. The molecule could be used to create novel, recyclable catalysts by either incorporating it into a polymer support or using it to build a phosphine oxide-functionalized MOF. Such materials could find use in green chemistry applications, enabling efficient chemical processes with easy catalyst separation and reuse. bohrium.com
Future research could focus on:
Developing new synthetic methodologies that exploit the unique bifunctionality of the molecule.
Synthesizing and testing novel polymers and materials derived from (dimethylphosphinyl)acetonitrile for applications in flame-retardant textiles, advanced filtration systems, or electronic components.
Exploring its coordination chemistry with a wider range of metals to develop new homogeneous and heterogeneous catalysts.
Designing and synthesizing analogs for high-throughput screening in drug discovery and agrochemical development programs.
Q & A
Q. What role does acetonitrile play in electrochemical detection of DNA modifications?
- Methodological Answer : Acetonitrile stabilizes (2-benzimidazolyl)acetonitrile labeling reactions, enhancing selectivity for 5-formyluracil detection. Optimize solvent ratios (e.g., 70% acetonitrile in PBS) to minimize background noise in cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
